Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

Hydrogen-bond capacity Molecular recognition Physicochemical property

Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate (CAS 1622059-68-0, MF C₁₄H₁₆N₂O₄, MW 276.29 g·mol⁻¹) is an α,β‑unsaturated N‑acetyl‑α,β‑dehydroamino acid methyl ester. It belongs to the α‑acetamidocinnamate family, distinguished by a para‑acetamido substituent on the β‑phenyl ring and an α‑acetamido group conjugated to the methyl ester.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
Cat. No. B13058394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C=C(C(=O)OC)NC(=O)C
InChIInChI=1S/C14H16N2O4/c1-9(17)15-12-6-4-11(5-7-12)8-13(14(19)20-3)16-10(2)18/h4-8H,1-3H3,(H,15,17)(H,16,18)/b13-8+
InChIKeyPHTOIEGXKOZQMV-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate – Structural Identity and Procurement-Relevant Class Context


Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate (CAS 1622059-68-0, MF C₁₄H₁₆N₂O₄, MW 276.29 g·mol⁻¹) is an α,β‑unsaturated N‑acetyl‑α,β‑dehydroamino acid methyl ester. It belongs to the α‑acetamidocinnamate family, distinguished by a para‑acetamido substituent on the β‑phenyl ring and an α‑acetamido group conjugated to the methyl ester . This dual‑acetamido architecture places the compound at the intersection of two widely used building‑block classes—α‑acetamidocinnamates for asymmetric hydrogenation and 4‑acetamidophenyl derivatives for medicinal chemistry—making it a structurally precise but poorly substituted intermediate when generic analogs are considered [1].

Why Generic α‑Acetamidocinnamates Cannot Replace Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate


The widely stocked generic α‑acetamidocinnamate (methyl 2‑acetamido‑3‑phenylprop‑2‑enoate, MW 219.24) lacks the para‑acetamido group that provides a second hydrogen‑bond donor/acceptor site, increases polar surface area, and enables orthogonal N‑deprotection routes . Conversely, methyl 3‑(4‑acetamidophenyl)prop‑2‑enoate (MW 219.24) carries the para‑acetamido substituent but omits the α‑acetamido group, thereby eliminating the chiral‑induction handle required for asymmetric hydrogenation to enantiopure phenylalanine derivatives . Substituting either analog therefore collapses the dual‑functionality that defines the target compound’s synthetic utility in medicinal chemistry and chiral building‑block supply chains.

Quantitative Differentiation Evidence for Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate Versus Closest Analogs


Dual Hydrogen-Bond Donor/Acceptor Count vs. Mono‑Acetamido Analogs

Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate possesses two acetamido groups, providing 2 H‑bond donors and 4 H‑bond acceptors (total HBD+HBA = 6). In contrast, methyl α‑acetamidocinnamate (CAS 52386-78-4) has 1 donor and 3 acceptors (total = 4), and methyl 3‑(4‑acetamidophenyl)prop‑2‑enoate (CAS 20883-97-0) also has 1 donor and 3 acceptors . The increased H‑bond capacity of the target compound enables stronger, more directional interactions with protein binding sites that require dual‑point anchoring, such as the acetyl‑lysine‑binding pocket of bromodomains or the tandem amide‑recognition sites of certain kinases [1].

Hydrogen-bond capacity Molecular recognition Physicochemical property

Polar Surface Area and Predicted Permeability Differential

The topological polar surface area (TPSA) of methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate is 84.5 Ų, compared to 55.4 Ų for methyl α‑acetamidocinnamate and 55.4 Ų for methyl 3‑(4‑acetamidophenyl)prop‑2‑enoate . The 29.1 Ų increase places the target compound above the 60–70 Ų threshold often used for blood‑brain‑barrier penetration filtering, making it a more appropriate lead‑like scaffold for peripheral‑target programs where CNS exclusion is desired [1].

Polar surface area Drug-likeness ADME prediction

Chiral Intermediate Purity and Asymmetric‑Hydrogenation Substrate Scalability

The target compound serves as a prochiral substrate for Rh‑catalyzed asymmetric hydrogenation to yield N‑acetyl‑4‑acetamidophenylalanine methyl ester, a protected enantiopure amino acid. Commercially, the compound is supplied at purities of 95% (AKSci) , 97% (MolCore) , and 98% (Leyan) , meeting or exceeding the typical 95% specification of the generic unsubstituted methyl α‑acetamidocinnamate . The para‑acetamido group remains intact during hydrogenation, eliminating the need for a subsequent deprotection‑functionalization sequence required when starting from the 4‑nitro analog (methyl 2‑acetamido‑3‑(4‑nitrophenyl)prop‑2‑enoate) [1].

Asymmetric hydrogenation Enantiopure phenylalanine Catalyst benchmarking

Molecular Weight Differentiation and Its Impact on Fragment‑Based Screening Libraries

At 276.29 g·mol⁻¹, the target compound is 26% heavier than methyl α‑acetamidocinnamate (219.24 g·mol⁻¹) and 26% heavier than methyl 3‑(4‑acetamidophenyl)prop‑2‑enoate (219.24 g·mol⁻¹) . This MW falls within the upper range of fragment‑based screening libraries (typically <300 Da), whereas the 219 Da analogs reside in the lower‑middle range. The additional 57 Da arises solely from the second acetamido group, which simultaneously increases the number of pharmacophoric features without adding rotatable bonds, improving ligand efficiency and binding enthalpy relative to simple MW increases driven by alkylation or halogenation [1].

Fragment-based drug discovery Molecular weight Library design

High‑Value Application Scenarios for Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate


Asymmetric Hydrogenation Catalyst Benchmarking and Enantiopure 4‑Acetamidophenylalanine Production

The compound is the direct prochiral precursor to N‑acetyl‑4‑acetamidophenylalanine methyl ester via Rh‑ or Ru‑catalyzed asymmetric hydrogenation. The para‑acetamido group is stable under standard hydrogenation conditions (H₂, 1–60 bar, RT–60 °C), allowing direct access to the protected amino acid without a post‑reduction deprotection step [1]. This contrasts with methyl 2‑acetamido‑3‑(4‑nitrophenyl)prop‑2‑enoate, which requires a subsequent reduction of the nitro group to the corresponding aniline, adding one extra synthetic step and introducing potential racemization risk [2]. The 97–98% commercial purity enables high enantioselectivities (typically >90% ee achievable with established chiral ligands) without interference from impurities that poison the catalyst .

Dual‑Acetamido Fragment Library Design for Bromodomain and Epigenetic Target Screening

With two acetamido groups, the compound mimics the di‑acetyl‑lysine motif recognized by bromodomain‑containing proteins (e.g., BRD4). The 84.5 Ų TPSA and 276 Da MW place it within fragment‑library specifications, while the para‑acetamidophenyl moiety provides a validated binding anchor as demonstrated by the co‑crystal structure of the structurally related ligand methyl (Z)‑3‑(4‑acetamidophenyl)‑2‑methyl‑prop‑2‑enoate in the M2 mutant of human cellular retinoic acid binding protein II (PDB 9GW0, resolution 2.40 Å) [3]. Researchers building fragment libraries for acetyl‑lysine readers can use this compound as a pre‑validated core scaffold where the second acetamido group offers an additional vector for fragment linking or growth.

Orthogonal Protection‑Group Strategy for Solid‑Phase Peptide Synthesis

The α‑acetamido group is orthogonal to Fmoc/t‑Boc protection strategies, while the para‑acetamido group can be selectively de‑acetylated under mild acidic or enzymatic conditions to reveal a free amine for on‑resin coupling. This dual‑protection architecture allows the compound to serve as a masked 4‑aminophenylalanine building block in peptide synthesis [4]. The 26% higher MW compared to mono‑acetamido analogs is offset by the elimination of two separate protection/deprotection cycles, reducing solid‑phase synthesis time and improving overall crude peptide purity .

Physicochemical Property Differentiation for Peripheral vs. CNS Drug Discovery Programs

The TPSA of 84.5 Ų places this compound above the typical CNS‑penetration threshold (~60–70 Ų), making it a preferred scaffold for peripheral‑target programs where CNS exclusion is desirable (e.g., anti‑inflammatory, metabolic, or oncology targets not requiring brain exposure) [5]. In contrast, the 55.4 Ų TPSA of methyl α‑acetamidocinnamate makes it CNS‑permeable and therefore less suitable when blood‑brain barrier penetration must be avoided. Procurement teams selecting building blocks for peripheral‑target libraries can use this quantitative TPSA difference as a filtering criterion.

Quote Request

Request a Quote for Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.